molecular formula C20H23N3O3S B269412 2-{[(cyclohexylcarbonyl)carbamothioyl]amino}-N-(furan-2-ylmethyl)benzamide

2-{[(cyclohexylcarbonyl)carbamothioyl]amino}-N-(furan-2-ylmethyl)benzamide

Numéro de catalogue B269412
Poids moléculaire: 385.5 g/mol
Clé InChI: OFRIGJFETHISQV-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-{[(cyclohexylcarbonyl)carbamothioyl]amino}-N-(furan-2-ylmethyl)benzamide, also known as CCT251545, is a small molecule inhibitor that has been extensively studied for its potential as a therapeutic agent in the treatment of cancer. This compound has shown promising results in preclinical studies, demonstrating its ability to inhibit the growth of cancer cells and induce apoptosis.

Mécanisme D'action

2-{[(cyclohexylcarbonyl)carbamothioyl]amino}-N-(furan-2-ylmethyl)benzamide exerts its anticancer effects by targeting the protein kinase CK2, which is known to play a key role in the regulation of cell growth and survival. This compound has been shown to inhibit CK2 activity, leading to the activation of the tumor suppressor protein p53 and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
In addition to its anticancer effects, 2-{[(cyclohexylcarbonyl)carbamothioyl]amino}-N-(furan-2-ylmethyl)benzamide has also been shown to have other biochemical and physiological effects. For example, this compound has been shown to inhibit the replication of the hepatitis C virus, suggesting its potential as a therapeutic agent for the treatment of hepatitis C.

Avantages Et Limitations Des Expériences En Laboratoire

One of the advantages of using 2-{[(cyclohexylcarbonyl)carbamothioyl]amino}-N-(furan-2-ylmethyl)benzamide in lab experiments is its specificity for CK2, which allows for the selective targeting of this protein kinase. However, one limitation of this compound is its relatively low potency, which may limit its effectiveness in certain experimental settings.

Orientations Futures

There are several potential future directions for the study of 2-{[(cyclohexylcarbonyl)carbamothioyl]amino}-N-(furan-2-ylmethyl)benzamide. One possibility is the development of this compound as an anticancer drug, either as a standalone therapy or in combination with other agents. Another potential direction is the exploration of the effects of 2-{[(cyclohexylcarbonyl)carbamothioyl]amino}-N-(furan-2-ylmethyl)benzamide on other diseases, such as hepatitis C. Finally, further research is needed to fully understand the mechanisms of action of this compound and its potential for use in other experimental settings.

Méthodes De Synthèse

The synthesis of 2-{[(cyclohexylcarbonyl)carbamothioyl]amino}-N-(furan-2-ylmethyl)benzamide involves several steps, including the reaction of cyclohexanone with thiosemicarbazide to form the corresponding thiosemicarbazone, which is then reacted with 2-furancarboxaldehyde to form the final product. The synthesis of 2-{[(cyclohexylcarbonyl)carbamothioyl]amino}-N-(furan-2-ylmethyl)benzamide has been described in detail in several scientific publications.

Applications De Recherche Scientifique

2-{[(cyclohexylcarbonyl)carbamothioyl]amino}-N-(furan-2-ylmethyl)benzamide has been extensively studied for its potential as a therapeutic agent in the treatment of cancer. Preclinical studies have shown that this compound is able to inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for further development as an anticancer drug.

Propriétés

Nom du produit

2-{[(cyclohexylcarbonyl)carbamothioyl]amino}-N-(furan-2-ylmethyl)benzamide

Formule moléculaire

C20H23N3O3S

Poids moléculaire

385.5 g/mol

Nom IUPAC

2-(cyclohexanecarbonylcarbamothioylamino)-N-(furan-2-ylmethyl)benzamide

InChI

InChI=1S/C20H23N3O3S/c24-18(14-7-2-1-3-8-14)23-20(27)22-17-11-5-4-10-16(17)19(25)21-13-15-9-6-12-26-15/h4-6,9-12,14H,1-3,7-8,13H2,(H,21,25)(H2,22,23,24,27)

Clé InChI

OFRIGJFETHISQV-UHFFFAOYSA-N

SMILES

C1CCC(CC1)C(=O)NC(=S)NC2=CC=CC=C2C(=O)NCC3=CC=CO3

SMILES canonique

C1CCC(CC1)C(=O)NC(=S)NC2=CC=CC=C2C(=O)NCC3=CC=CO3

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.